[2,2'-Biquinolin]-4-amine, N-(4-bromophenyl)-
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Overview
Description
N-(4-Bromophenyl)-[2,2’-biquinolin]-4-amine is an organic compound that features a bromophenyl group attached to a biquinoline structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Bromophenyl)-[2,2’-biquinolin]-4-amine typically involves the reaction of 4-bromoaniline with a biquinoline derivative under specific conditions. One common method includes the use of a coupling agent such as triethylamine in a solvent like dichloromethane. The reaction is usually carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure completion .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity. The use of automated systems and reactors can also enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(4-Bromophenyl)-[2,2’-biquinolin]-4-amine can undergo various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of quinoline derivatives with oxidized functional groups.
Reduction: Formation of amine derivatives with reduced functional groups.
Substitution: Formation of substituted biquinoline derivatives.
Scientific Research Applications
N-(4-Bromophenyl)-[2,2’-biquinolin]-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with bacterial cell membranes.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of advanced materials such as organic semiconductors and light-emitting diodes (LEDs)
Mechanism of Action
The mechanism of action of N-(4-Bromophenyl)-[2,2’-biquinolin]-4-amine involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, inhibiting their activity and leading to antimicrobial or anticancer effects. The compound’s structure allows it to intercalate into DNA, disrupting replication and transcription processes .
Comparison with Similar Compounds
Similar Compounds
4-Bromophenol: A simpler compound with a single bromophenyl group.
Biquinoline: The parent structure without the bromophenyl substitution.
N-(4-Bromophenyl)-2-methacrylamide: A related compound with a different functional group attached to the bromophenyl ring
Uniqueness
N-(4-Bromophenyl)-[2,2’-biquinolin]-4-amine is unique due to its combination of a bromophenyl group with a biquinoline structure. This combination imparts distinct chemical properties, making it more versatile in various applications compared to its simpler analogs .
Properties
CAS No. |
57115-22-7 |
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Molecular Formula |
C24H16BrN3 |
Molecular Weight |
426.3 g/mol |
IUPAC Name |
N-(4-bromophenyl)-2-quinolin-2-ylquinolin-4-amine |
InChI |
InChI=1S/C24H16BrN3/c25-17-10-12-18(13-11-17)26-23-15-24(28-21-8-4-2-6-19(21)23)22-14-9-16-5-1-3-7-20(16)27-22/h1-15H,(H,26,28) |
InChI Key |
NFQAOKVOZDNSTK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C3=NC4=CC=CC=C4C(=C3)NC5=CC=C(C=C5)Br |
Origin of Product |
United States |
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